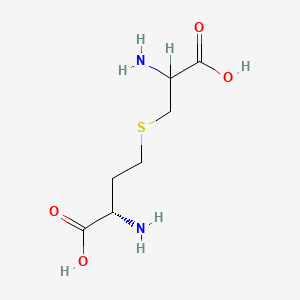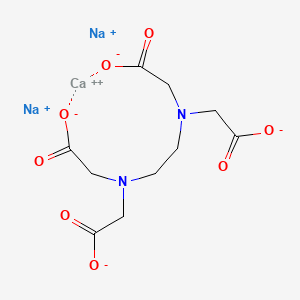
Copper dibutyldithiocarbamate
Overview
Description
Copper dibutyldithiocarbamate is a coordination complex . It is soluble in organic solvents and reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .
Synthesis Analysis
Copper dibutyldithiocarbamate can be synthesized through the reaction of CuI with different mole ratios of dibutyldithiocarbamate (DDTC) under solution-diffusion conditions . The synthesis must always be done in a tidy environment. Dithiocarbamates are easy to prepare and at the same time need caution during their syntheses .Molecular Structure Analysis
The molecular weight of Copper dibutyldithiocarbamate is 472.31 . The linear formula is C18H36CuN2S4 . The single crystal X-ray diffraction revealed that divalent Cu cations in complexes imply that the reactant, Cu (I), was involved in the redox process .Chemical Reactions Analysis
Copper dibutyldithiocarbamate is a coordination complex that reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .Scientific Research Applications
Materials Science
Copper dibutyldithiocarbamate finds relevance in materials science as a single-source precursor (SSPs) to nanoscale copper sulfides . It exhibits remarkable properties, making it a valuable tool for studying catalysis, polymer chemistry, and material science.
Biosciences
In the field of biosciences, copper dithiocarbamate complexes have been known for their significant relevance . They are used in various biological studies due to their unique properties.
Medicine
Copper dithiocarbamate complexes are especially known for their applications as anticancer agents . They have been used in medical research for their potential therapeutic effects.
Catalysis
Copper dibutyldithiocarbamate is used in the study of catalysis. Its unique properties make it a useful tool in this field.
Fungicides and Pesticides
Copper dithiocarbamate complexes find extensive applications as fungicides and pesticides . They are used in agricultural research for their effectiveness against various pests and fungi.
High-Temperature Superconductors
Copper dithiocarbamate complexes are used in the creation of solid-state materials with novel physical properties such as high-temperature superconductors .
Vascular Endothelial Cells
Copper diethyldithiocarbamate has been found to activate the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes, in vascular endothelial cells .
Pigments
Copper dithiocarbamate complexes are also used in the creation of pigments . Their unique color properties make them useful in this application.
Mechanism of Action
Target of Action
Copper dibutyldithiocarbamate primarily targets the NF-E2-related factor 2 (Nrf2) , a transcription factor responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction plays a crucial role in the compound’s mechanism of action.
Mode of Action
The compound interacts with its target by forming a copper (II) bis (dibutyldithiocarbamate) complex . This complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins . The intramolecular interaction between copper and the dithiocarbamate ligand is crucial for the activation of the transcription factor .
Biochemical Pathways
The activation of Nrf2 by the copper (II) bis (dibutyldithiocarbamate) complex affects several biochemical pathways. It induces the expression of heme oxygenase-1 , NAD (P)H quinone oxidoreductase 1 , and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2 . These proteins play a significant role in the body’s antioxidant response and xenobiotic metabolism.
Pharmacokinetics
It is known that the copper (ii) bis (dibutyldithiocarbamate) complex rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), suggesting a high bioavailability . The compound enters vascular endothelial cells via CTR1-independent mechanisms .
Result of Action
The result of the compound’s action is the activation of Nrf2 and the upregulation of its downstream proteins. This leads to enhanced antioxidant response and xenobiotic metabolism in the body . The compound’s selective anticancer activity is attributed to the copper (II) complex’s ability to inhibit the cellular proteasome .
Action Environment
The action of copper dibutyldithiocarbamate can be influenced by environmental factors. For instance, the presence of copper ions is necessary for the formation of the active copper (II) bis (dibutyldithiocarbamate) complex . Additionally, the compound is widely used as a flotation agent in mineral processing, where it selectively binds to the surfaces of specific minerals, allowing them to adhere to air bubbles and float to the top of a slurry for separation. This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Future Directions
Copper dithiocarbamate complexes have been known for about 120 years and find relevance in biology and medicine, especially as anticancer agents and applications in materials science as a single-source precursor (SSPs) to nanoscale copper sulfides . Over the past decade, a wide range of Cu (I) dithiocarbamate clusters have been prepared and structurally characterized with nuclearities of 3–28 .
properties
IUPAC Name |
copper;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUJMULXNNEHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36CuN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13927-71-4 | |
| Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Copper dibutyldithiocarbamate | |
CAS RN |
52691-95-9, 13927-71-4 | |
| Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dibutylcarbamodithioato-S,S')copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



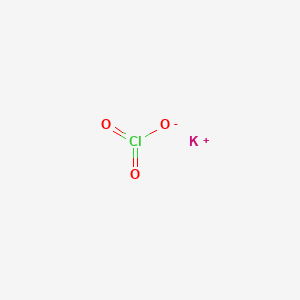

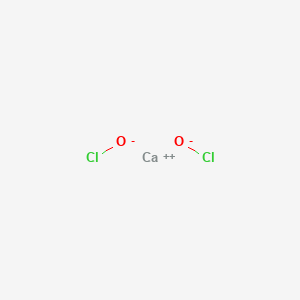
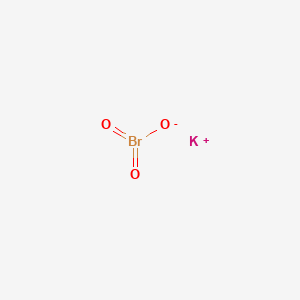
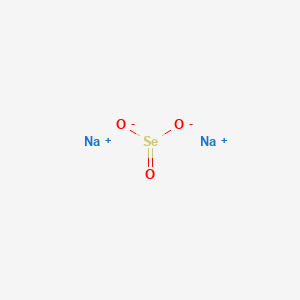

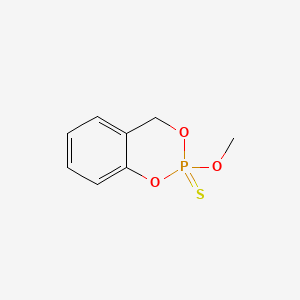
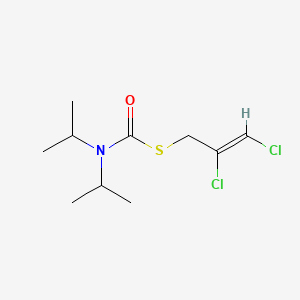
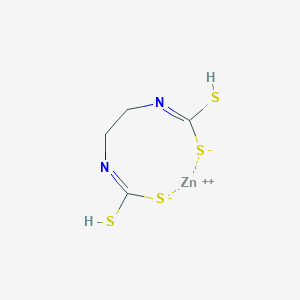


![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)
